molecular formula C29H20ClNO5S B300501 5-{[2-(Benzyloxy)-1-naphthyl]methylene}-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione

5-{[2-(Benzyloxy)-1-naphthyl]methylene}-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione

Cat. No. B300501
M. Wt: 530 g/mol
InChI Key: PSNPJCNBCSHOKU-UVHMKAGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[2-(Benzyloxy)-1-naphthyl]methylene}-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a thiazolidinedione derivative that has been synthesized using a specific method, and its mechanism of action is still under investigation.

Mechanism of Action

The mechanism of action of 5-{[2-(Benzyloxy)-1-naphthyl]methylene}-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione is still not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the inflammatory response and oxidative stress. It may also act by regulating the expression of certain genes that are involved in the regulation of glucose metabolism and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 5-{[2-(Benzyloxy)-1-naphthyl]methylene}-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione has significant biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in various animal models. It has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animals. Additionally, it has been found to inhibit the growth of certain tumor cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-{[2-(Benzyloxy)-1-naphthyl]methylene}-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione in lab experiments is its high purity and yield. This makes it easier to conduct experiments and obtain reproducible results. However, one of the limitations of this compound is its relatively high cost, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 5-{[2-(Benzyloxy)-1-naphthyl]methylene}-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione. One area of research is to investigate its potential therapeutic applications in various diseases, including diabetes and cancer. Another area of research is to further elucidate its mechanism of action and identify its molecular targets. Additionally, future research may focus on developing more cost-effective synthesis methods for this compound.

Synthesis Methods

The synthesis of 5-{[2-(Benzyloxy)-1-naphthyl]methylene}-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione involves the reaction of 2-(benzyloxy)-1-naphthaldehyde with 6-chloro-1,3-benzodioxole-5-carbaldehyde in the presence of sodium methoxide. The resulting product is then reacted with thiosemicarbazide and chloroacetic acid to obtain the final compound. This synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

The potential therapeutic applications of 5-{[2-(Benzyloxy)-1-naphthyl]methylene}-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione are still under investigation. However, preliminary studies have shown that this compound has significant anti-inflammatory and antioxidant properties. It has also been found to have potential antidiabetic and antitumor activities.

properties

Product Name

5-{[2-(Benzyloxy)-1-naphthyl]methylene}-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C29H20ClNO5S

Molecular Weight

530 g/mol

IUPAC Name

(5E)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(2-phenylmethoxynaphthalen-1-yl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C29H20ClNO5S/c30-23-14-26-25(35-17-36-26)12-20(23)15-31-28(32)27(37-29(31)33)13-22-21-9-5-4-8-19(21)10-11-24(22)34-16-18-6-2-1-3-7-18/h1-14H,15-17H2/b27-13+

InChI Key

PSNPJCNBCSHOKU-UVHMKAGCSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)CN3C(=O)/C(=C\C4=C(C=CC5=CC=CC=C54)OCC6=CC=CC=C6)/SC3=O)Cl

SMILES

C1OC2=C(O1)C=C(C(=C2)CN3C(=O)C(=CC4=C(C=CC5=CC=CC=C54)OCC6=CC=CC=C6)SC3=O)Cl

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CN3C(=O)C(=CC4=C(C=CC5=CC=CC=C54)OCC6=CC=CC=C6)SC3=O)Cl

Origin of Product

United States

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